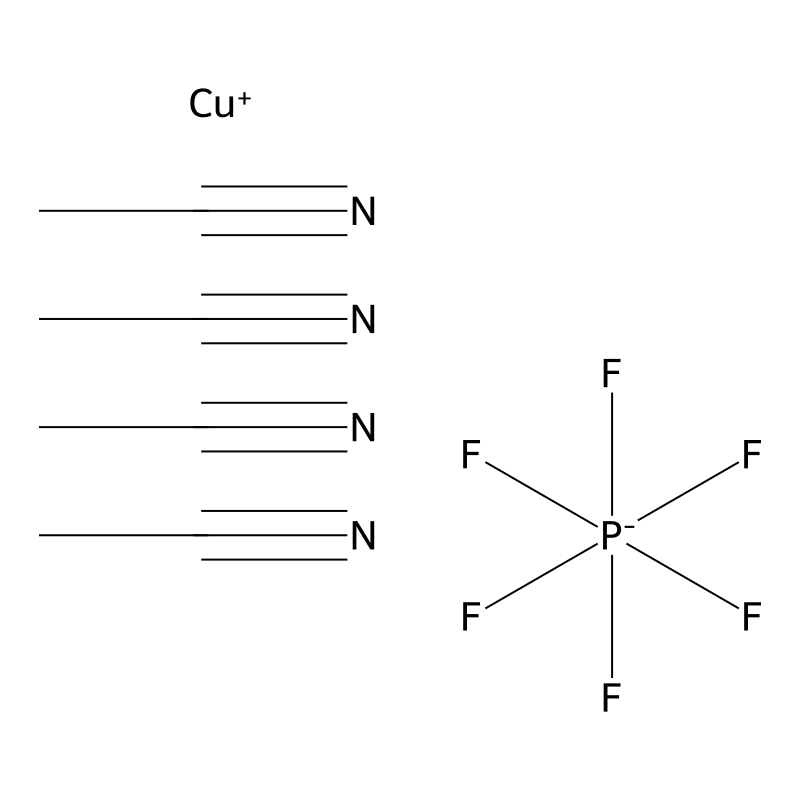Tetrakis(acetonitrile)copper(I) hexafluorophosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Molecular Structure Analysis
The key feature of the molecule is the central copper(I) ion (Cu+) coordinated by four acetonitrile (CH3CN) molecules. These acetonitrile ligands form a square planar arrangement around the copper ion. The positive charge (+1) on the copper is balanced by the hexafluorophosphate (PF6) anion, which is not directly bonded to the copper but interacts through ionic forces [].
This square planar geometry allows for good accessibility of the copper center to interact with reaction partners during catalysis [].
Chemical Reactions Analysis
Synthesis:
Tetrakis(acetonitrile)copper(I) hexafluorophosphate can be synthesized by reacting copper(I) chloride (CuCl) with silver hexafluorophosphate (AgPF6) in the presence of acetonitrile (CH3CN) [].
CuCl + 2 AgPF6 + 4 CH3CN → [Cu(CH3CN)4]PF6 + 2 AgCl (precipitate)Reactions as a Catalyst:
This compound finds applications as a catalyst in several organic reactions. Here's an example:
- Synthesis of Triazolo[1,2-a]indazole-1,3,8-triones: Tetrakis(acetonitrile)copper(I) hexafluorophosphate can catalyze the reaction between aryl aldehydes, dimedone, and urazole to form triazolo[1,2-a]indazole-1,3,8-triones [].
Precursor for other Copper Complexes:
Due to its good solubility and well-defined structure, this compound serves as a precursor for synthesizing various other copper complexes. For instance, it can be used to prepare Cu2S/CdS nanorod junctions through a cationic exchange process [].
Physical And Chemical Properties Analysis
Tetrakis(acetonitrile)copper(I) hexafluorophosphate should be handled with care due to the following hazards:
Synthesis of Organometallic Complexes
Cu(CH3CN)4PF6 serves as a precursor for the synthesis of a wide range of organometallic complexes containing copper(I). Its well-defined structure and ease of handling make it a versatile starting material. Researchers can manipulate the acetonitrile ligands (CH3CN) surrounding the copper(I) center to introduce different organic groups, leading to new organometallic compounds with tailored properties. These tailored organometallic complexes can be further utilized in catalysis, medicinal chemistry, and material science applications.
Here are some examples of organometallic complexes synthesized using Cu(CH3CN)4PF6:
- Copper(I) acetylides: These complexes possess interesting photophysical properties and find applications in organic light-emitting diodes (OLEDs) [].
- Copper(I) carbenes: These species act as efficient catalysts for various organic transformations, including cycloadditions and cyclopropanations [].
Catalyst Precursor
Cu(CH3CN)4PF6 can be used as a catalyst precursor for various organic reactions. The copper(I) center can activate different reaction partners, facilitating bond formation and cleavage. By incorporating additional ligands or modifying the reaction conditions, researchers can fine-tune the catalytic activity of Cu(CH3CN)4PF6 for specific reactions of interest [].
Some examples of reactions catalyzed by Cu(CH3CN)4PF6 include:
- Click chemistry: This powerful tool allows for the efficient formation of triazoles, which are important building blocks in pharmaceuticals and materials science [].
- Sonogashira coupling: This reaction is used to form carbon-carbon bonds between alkynes and aryl or vinyl halides, finding applications in the synthesis of complex organic molecules.







